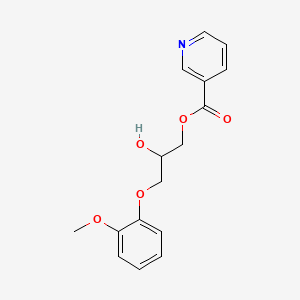

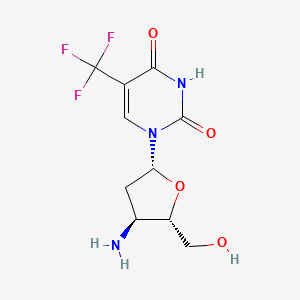

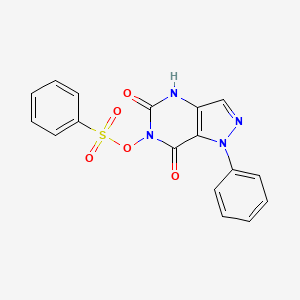

1-Phenyl-6-((phenylsulfonyl)oxy)-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NSC 104151: , also known as Croscarmellose sodium, is a cross-linked polymer of carboxymethylcellulose sodium. It is widely used in the pharmaceutical industry as a super disintegrant in tablet formulations. This compound enhances the dissolution of active pharmaceutical ingredients, ensuring rapid disintegration and improved bioavailability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Croscarmellose sodium is synthesized by reacting cellulose with sodium monochloroacetate under alkaline conditions. The reaction involves the carboxymethylation of cellulose, followed by cross-linking to form the polymer. The process typically occurs in an aqueous medium at elevated temperatures.

Industrial Production Methods: Industrial production of Croscarmellose sodium involves large-scale reactors where cellulose is treated with sodium hydroxide and sodium monochloroacetate. The reaction mixture is then neutralized, washed, and dried to obtain the final product. The production process is optimized to ensure high purity and consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: Croscarmellose sodium primarily undergoes substitution reactions due to the presence of carboxymethyl groups. It can also participate in hydrogen bonding and ionic interactions.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide and sodium monochloroacetate are commonly used reagents.

Hydrogen Bonding: Occurs in aqueous solutions, facilitating the swelling and disintegration of tablets.

Major Products Formed: The major product formed from the reaction of cellulose with sodium monochloroacetate is Croscarmellose sodium itself. No significant by-products are typically observed in the optimized industrial process.

Wissenschaftliche Forschungsanwendungen

Chemistry: Croscarmellose sodium is used as a stabilizer and thickening agent in various chemical formulations. Its ability to form gels and increase viscosity makes it valuable in the production of adhesives and coatings.

Biology: In biological research, Croscarmellose sodium is used as a medium for cell culture and as a component in diagnostic assays. Its biocompatibility and non-toxic nature make it suitable for various biological applications.

Medicine: The primary application of Croscarmellose sodium in medicine is as a super disintegrant in tablet formulations. It ensures rapid disintegration of tablets in the gastrointestinal tract, enhancing the bioavailability of active pharmaceutical ingredients.

Industry: Croscarmellose sodium is used in the food industry as a stabilizer and thickener. It is also employed in the production of personal care products, such as toothpaste and cosmetics, due to its ability to improve texture and stability.

Wirkmechanismus

Croscarmellose sodium exerts its effects through its ability to absorb water and swell. This swelling action creates a wicking effect, drawing water into the tablet matrix and causing it to disintegrate rapidly. The polymer’s cross-linked structure ensures that it does not dissolve but rather forms a gel-like network that facilitates the breakup of the tablet.

Molecular Targets and Pathways: The primary molecular target of Croscarmellose sodium is water. Its hydrophilic nature allows it to interact with water molecules, leading to rapid swelling and disintegration. The pathways involved include hydrogen bonding and ionic interactions with water molecules.

Vergleich Mit ähnlichen Verbindungen

Sodium starch glycolate: Another super disintegrant used in tablet formulations. It also swells upon contact with water but has a different chemical structure.

Microcrystalline cellulose: Used as a binder and disintegrant in tablets. It does not swell as much as Croscarmellose sodium but provides good compressibility.

Uniqueness: Croscarmellose sodium is unique due to its high swelling capacity and rapid disintegration properties. Its cross-linked structure provides a balance between swelling and mechanical strength, making it highly effective as a super disintegrant.

Eigenschaften

CAS-Nummer |

16078-73-2 |

|---|---|

Molekularformel |

C17H12N4O5S |

Molekulargewicht |

384.4 g/mol |

IUPAC-Name |

(5,7-dioxo-1-phenyl-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate |

InChI |

InChI=1S/C17H12N4O5S/c22-16-15-14(11-18-20(15)12-7-3-1-4-8-12)19-17(23)21(16)26-27(24,25)13-9-5-2-6-10-13/h1-11H,(H,19,23) |

InChI-Schlüssel |

GANIRCGXISYRSI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)NC(=O)N(C3=O)OS(=O)(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)